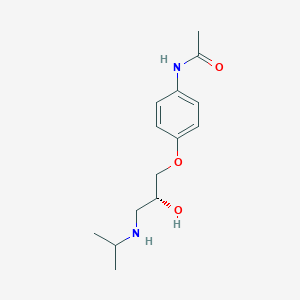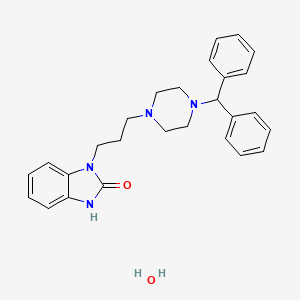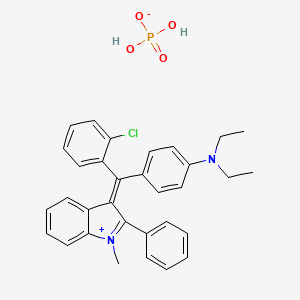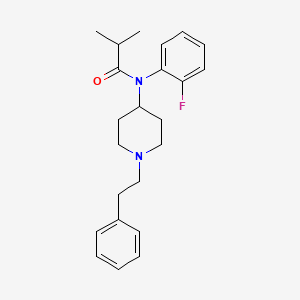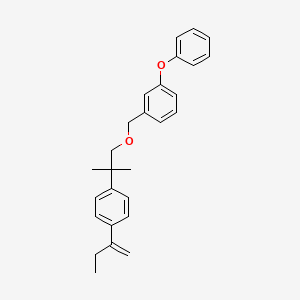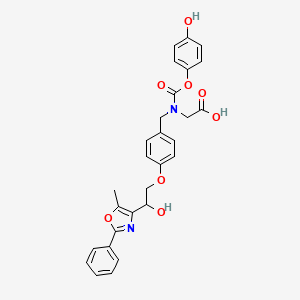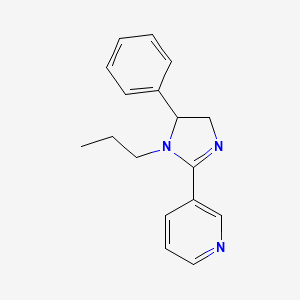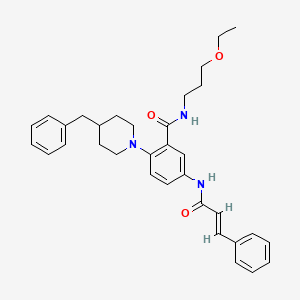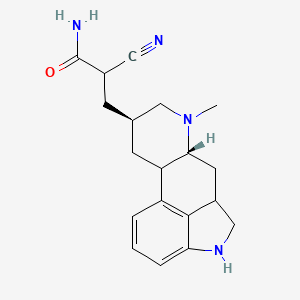
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are commonly found in natural products such as ergot alkaloids. This particular compound has a unique structure that includes a cyano group and a propionamide moiety, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- typically involves multiple steps, starting from simpler ergoline derivatives. The key steps often include:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives and appropriate aldehydes or ketones.
Introduction of the Cyano Group: This step usually involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the Propionamide Group: This can be done through amide bond formation reactions, often using reagents like propionyl chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ergoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and propionamide moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline: The parent compound with a simpler structure.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)- is unique due to the presence of the cyano and propionamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88159-11-9 |
|---|---|
Formule moléculaire |
C19H24N4O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-[(6aR,9S)-7-methyl-5,5a,6,6a,8,9,10,10a-octahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C19H24N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,11-13,15,17,22H,5-7,9-10H2,1H3,(H2,21,24)/t11-,12?,13?,15?,17-/m1/s1 |
Clé InChI |
JDKIIQGLRZCQHS-OXGJKCRVSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
SMILES canonique |
CN1CC(CC2C1CC3CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


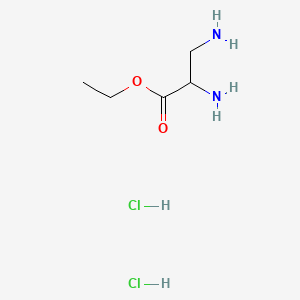
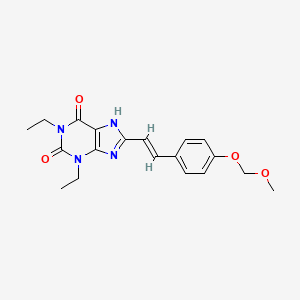
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
